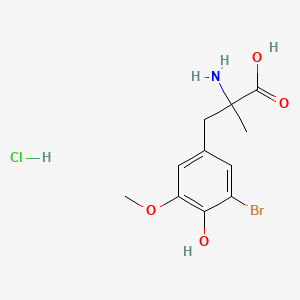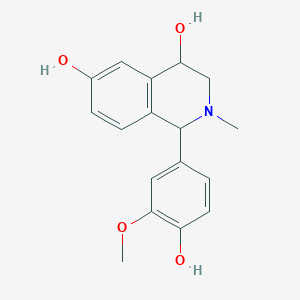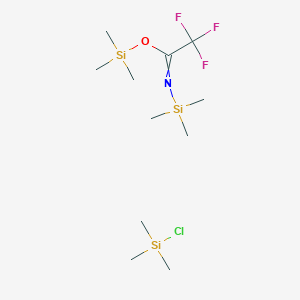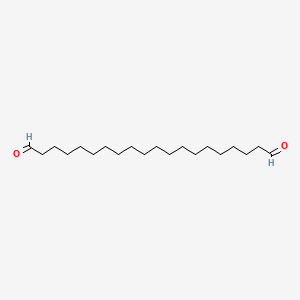
3-Bromo-5-methoxy-a-methyltyrosine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-methoxy-a-methyltyrosine Hydrochloride: is a chemical compound with the molecular formula C11H15BrClNO4 and a molecular weight of 340.6 g/mol . It is an intermediate in the synthesis of derivatives of Carbidopa, an inhibitor of aromatic amino acid decarboxylase. This compound is typically used in various chemical and pharmaceutical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-a-methyltyrosine Hydrochloride involves several steps, starting from the appropriate precursors. The general synthetic route includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the aromatic ring.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.
The reaction conditions typically involve the use of solvents like DMSO and water, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.
化学反应分析
Types of Reactions
3-Bromo-5-methoxy-a-methyltyrosine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.
科学研究应用
3-Bromo-5-methoxy-a-methyltyrosine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and metabolic pathways.
Medicine: As an intermediate in the synthesis of Carbidopa derivatives, it plays a role in the development of drugs for neurological disorders.
Industry: The compound is used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of 3-Bromo-5-methoxy-a-methyltyrosine Hydrochloride involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Carbidopa derivatives, it inhibits aromatic amino acid decarboxylase, an enzyme involved in the metabolism of neurotransmitters. This inhibition leads to increased levels of certain neurotransmitters, which can have therapeutic effects in neurological disorders.
相似化合物的比较
3-Bromo-5-methoxy-a-methyltyrosine Hydrochloride can be compared with other similar compounds, such as:
3-Bromo-5-methoxytyrosine: Lacks the alpha-methyl group, resulting in different chemical and biological properties.
5-Methoxy-a-methyltyrosine: Lacks the bromine atom, leading to variations in reactivity and applications.
3-Bromo-a-methyltyrosine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C11H15BrClNO4 |
|---|---|
分子量 |
340.60 g/mol |
IUPAC 名称 |
2-amino-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14BrNO4.ClH/c1-11(13,10(15)16)5-6-3-7(12)9(14)8(4-6)17-2;/h3-4,14H,5,13H2,1-2H3,(H,15,16);1H |
InChI 键 |
DNYNXGVXYBOOTI-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=C(C(=C1)Br)O)OC)(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13857881.png)
![(4S)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13857883.png)

![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)
![Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13857906.png)









